

Physicochemical properties of Dalfopristin mesylate for research

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Compound of Interest

Compound Name: *Dalfopristin mesylate*

Cat. No.: *B15564602*

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Dalfopristin Mesylate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **Dalfopristin mesylate**, a critical component of the synergistic antibiotic combination, quinupristin/dalfopristin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Physicochemical Properties

Dalfopristin mesylate is a semi-synthetic streptogramin antibiotic.^{[1][2][3]} An understanding of its physicochemical properties is fundamental for formulation development, stability studies, and analytical method development.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of **Dalfopristin mesylate**.

Property	Value	Source(s)
Molecular Formula	C35H54N4O12S2	[4][5]
Molecular Weight	787.0 g/mol	[5][6][7][8]
Appearance	White to yellow solid	[1]
Melting Point	Approximately 150 °C	[1][9]
Water Solubility	0.0716 mg/mL (predicted)	[4][10]
Solubility in Organic Solvents	Soluble in ethanol, methanol, DMSO, and DMF	[1][2][6][7][8]
pKa (Strongest Acidic)	13.17 (predicted)	[4][10]
pKa (Strongest Basic)	7.09 (predicted)	[4][10]
logP	2.57 (predicted)	[4][10]

Experimental Protocols

Detailed, specific experimental protocols for the determination of the physicochemical properties of **Dalfopristin mesylate** are not extensively published. However, standard pharmaceutical industry practices for Active Pharmaceutical Ingredient (API) characterization are applicable.[11][12]

Melting Point Determination

The melting point of **Dalfopristin mesylate** can be determined using standard techniques such as Differential Scanning Calorimetry (DSC) or a capillary melting point apparatus.

General Protocol using Capillary Method:

- A small, finely powdered sample of **Dalfopristin mesylate** is packed into a capillary tube.
- The tube is placed in a calibrated melting point apparatus.
- The temperature is increased at a slow, controlled rate.

- The temperature range over which the substance melts is recorded as the melting point.

Solubility Determination

The solubility of **Dalfopristin mesylate** in various solvents is a critical parameter for formulation development.

General Protocol for Equilibrium Solubility Method:

- An excess amount of **Dalfopristin mesylate** is added to a known volume of the solvent of interest (e.g., water, ethanol) in a sealed container.
- The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
- The suspension is then filtered to remove the undissolved solid.
- The concentration of **Dalfopristin mesylate** in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Purity and Related Substances

The purity of **Dalfopristin mesylate** and the presence of any related substances or impurities are typically assessed using chromatographic techniques.

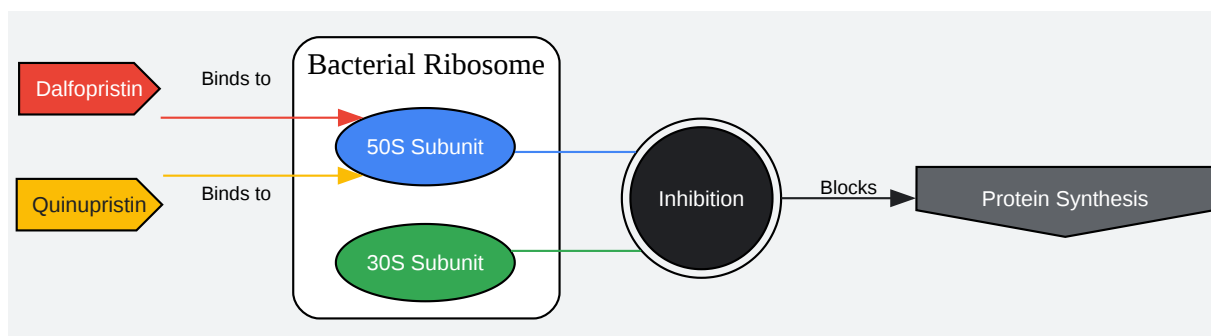
General Protocol using HPLC:

- A validated reverse-phase HPLC method is used.
- A solution of **Dalfopristin mesylate** at a known concentration is prepared in a suitable diluent.
- The solution is injected into the HPLC system.
- The resulting chromatogram is analyzed to determine the area of the main peak (Dalfopristin) and any impurity peaks.

- The percentage purity is calculated by dividing the area of the Dalfopristin peak by the total area of all peaks. Impurities can be identified and quantified by comparison to reference standards.

Mechanism of Action

Dalfopristin is an inhibitor of bacterial protein synthesis.^{[3][9][10][13]} It exerts its effect by binding to the 50S subunit of the bacterial ribosome.^{[1][3][14]} This binding event interferes with the early phase of protein synthesis.^{[9][10][15]} Dalfopristin is often used in combination with quinupristin, another streptogramin antibiotic that binds to a nearby site on the 50S ribosomal subunit and inhibits the late phase of protein synthesis.^{[9][10][15][16]} This synergistic action results in a stable drug-ribosome complex that effectively blocks protein synthesis, leading to bacterial cell death in many cases.^{[1][14]}



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